

The P2Y11 Receptor: A Comprehensive Technical Guide

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Audience: Researchers, scientists, and drug development professionals.

Executive Summary

The P2Y11 receptor is a unique member of the P2Y family of G protein-coupled purinergic receptors. Activated by extracellular nucleotides, primarily adenosine 5'-triphosphate (ATP) and nicotinamide adenine dinucleotide (NAD+), it plays a significant role in modulating a variety of physiological processes, most notably immune responses.[1][2] Unlike other P2Y receptors, P2Y11 exhibits a dual signaling capacity, coupling to both Gq and Gs proteins. This allows it to simultaneously stimulate the phosphoinositide pathway, leading to an increase in intracellular calcium ([Ca2+]i), and the adenylyl cyclase pathway, resulting in the accumulation of cyclic AMP (cAMP).[1][3][4] This multifaceted signaling capability positions the P2Y11 receptor as a critical regulator of cellular function in both health and disease, making it an increasingly important target for therapeutic intervention. This guide provides an in-depth overview of its core functions, signaling mechanisms, and the experimental methodologies used for its characterization.

Core Function and Signaling Pathways

The P2Y11 receptor is distinguished by its ability to activate two primary G protein-mediated signaling cascades upon agonist binding. This dual coupling is a rare feature among P2Y receptors and is central to its diverse functional roles.[1][5]

Gq-Mediated Phosphoinositide Pathway



Upon activation, the P2Y11 receptor couples to the Gq alpha subunit, which in turn activates phospholipase C (PLC). PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored Ca2+ into the cytoplasm.[6] The resulting increase in intracellular Ca2+ concentration modulates numerous cellular processes.

Gs-Mediated Adenylyl Cyclase Pathway

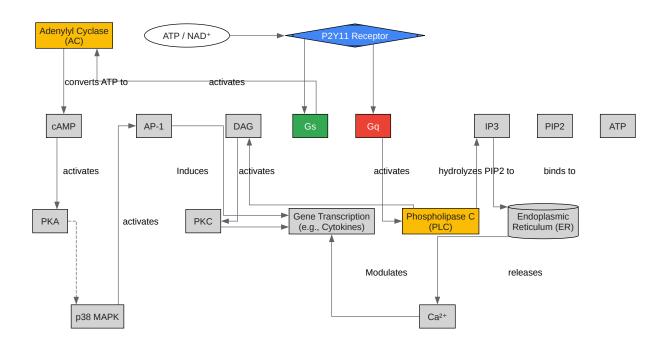
Concurrently, the P2Y11 receptor can couple to the Gs alpha subunit, which activates adenylyl cyclase (AC). AC converts ATP into cyclic AMP (cAMP).[3][5] The elevation of intracellular cAMP leads to the activation of Protein Kinase A (PKA) and Exchange Protein Activated by cAMP (Epac), which mediate downstream cellular responses, including gene transcription and modulation of metabolic pathways.[6][7] The cAMP/PKA pathway is particularly crucial for the receptor's role in regulating T-cell migration and macrophage function.[6][7]

Downstream Signaling and Crosstalk

Activation of P2Y11 has been shown to influence other signaling pathways, including the p38 Mitogen-Activated Protein Kinase (MAPK) pathway, which is involved in driving the activation of AP-1 transcription factors and subsequent cytokine expression in macrophages.[8][9] Furthermore, P2Y11 signaling can engage in crosstalk with other receptor systems, such as the IL-1 receptor (IL-1R). P2Y11 activation upregulates IL-1R expression, reinforcing the cellular response to IL-1 α and IL-1 β and promoting an anti-inflammatory and pro-angiogenic switch in human M2 macrophages.[6][10]

Signaling Pathway Visualization





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Caption: Dual signaling pathways of the P2Y11 receptor.

Physiological and Pathophysiological Roles

The P2Y11 receptor is expressed in various human tissues and plays a crucial role in immune modulation, neuronal function, and tissue homeostasis.[3][5] A key challenge in studying this receptor is the lack of a gene ortholog in mice and other rodents, which has prevented the use of traditional knockout models.[1][7]



Immune System Modulation

The P2Y11 receptor is a key regulator of both innate and adaptive immunity. Its function is highly cell-type specific, capable of mediating both pro- and anti-inflammatory responses.[1]

- T-Lymphocytes: Autocrine stimulation of P2Y11 is essential for T-cell migration, polarization, and mitochondrial metabolism.[7][11] It redistributes to the back of polarized cells, creating localized signaling hotspots that are critical for directed movement.[7] However, excessive stimulation, such as during sepsis, can impair T-cell function.[11]
- Macrophages: In human M2 macrophages, P2Y11 is upregulated and contributes to their anti-inflammatory properties.[6][12] Its activation promotes the release of soluble TNF receptors (sTNFRs), which neutralize TNF-α, and blocks TLR4-driven TNF-α secretion.[6] [13] It also induces a specific cytokine expression pattern and possesses antiviral properties. [8][9]
- Dendritic Cells (DCs): P2Y11 activation can have an immunosuppressive role in monocytederived dendritic cells by decreasing the release of cytokines like IL-12.[1]

Nervous System

Polymorphisms in the P2RY11 gene have been strongly associated with the sleep disorder narcolepsy, suggesting that decreased P2Y11 signaling contributes to the autoimmune pathogenesis of the disease.[1][2][11] Agonists are also being explored for neuroprotective properties in conditions like Alzheimer's and Parkinson's disease by promoting neuronal survival.[3]

Other Functions

- Cardiovascular: A specific P2RY11 polymorphism (A87T) is associated with an increased risk of acute myocardial infarction, which may be linked to reduced Ca2+ and cAMP signaling.[1][11]
- Epithelial Repair: In airway epithelia, P2Y11 activation is involved in increasing the airway surface liquid layer height and promoting wound repair.[1][2][11]



 Cancer: The receptor plays a role in mediating ATP-induced Ca2+ signaling and regulating cell migration in hepatocellular carcinoma.[11] It can also inhibit the migration of tumorderived endothelial cells.[11]

Quantitative Data and Pharmacology

The pharmacological characterization of P2Y11 is complicated by the limited availability of specific ligands. Many compounds show activity at other P2 receptors, necessitating careful validation in experimental systems.[1]

Ligand Potency and Affinity

The following tables summarize the potency of common agonists and the inhibitory constants of antagonists for the human P2Y11 receptor.

Table 1: Agonist Potencies (EC50) at the Human P2Y11 Receptor

Agonist	Signaling Pathway	EC50 (μM)	Cell System	Reference
AR-C67085	IP3 Accumulation	8.9 ± 1.2	CHO-K1	[14]
	cAMP Accumulation	1.5 ± 0.4	CHO-K1	[14]
ATP	IP3 Accumulation	72 ± 8	CHO-K1	[14]
	cAMP Accumulation	17.4 ± 6.1	CHO-K1	[14]
ATPyS	IL-8 Production	~10 (Stimulation Conc.)	M2c Macrophages	[12]
	sTNFR2 Release	~20 (Stimulation Conc.)	M2 Macrophages	[6]

| NAD+ | Ca2+, IP3, cAMP | (Activator) | 1321N1 |[1] |

Table 2: Antagonist Potencies at the Human P2Y11 Receptor



Antagonist	Action	Ki / IC50 (μM)	Comments	Reference
Suramin	Competitive	Ki = 0.82 ± 0.07	Also potent at P2Y1	[14]
NF157	Antagonist	(Not specified)	Used to inhibit NAD+ signaling	[1]

| NF340 | Antagonist | (Not specified) | Used to confirm P2Y11 specificity |[13][15] |

Receptor Interactions: Hetero-oligomerization

The P2Y11 receptor is known to form hetero-oligomers with the P2Y1 receptor. This interaction is functionally significant as it can alter the ligand selectivity and control the agonist-induced internalization of the P2Y11 receptor.[1][8][16] For example, the antagonist **NF157** is unable to inhibit P2Y11 in cells that also express P2Y1, suggesting the heteromer presents a unique pharmacological profile.[1] The physiological impact of the A87T mutation, associated with myocardial infarction, may derive from detrimental effects on this P2Y1-P2Y11 interaction.[11]

Experimental Protocols

Investigating the P2Y11 receptor requires a combination of molecular, cellular, and pharmacological techniques. The following are representative protocols for key experiments.

Protocol: Measurement of Intracellular Calcium ([Ca2+]i) Mobilization

This protocol describes a fluorescence-based assay to measure changes in intracellular calcium following receptor activation.

Cell Preparation:

- Seed cells (e.g., 1321N1 astrocytoma cells stably expressing human P2Y11) onto black,
 clear-bottom 96-well plates. Culture until confluent.
- Wash cells once with a buffered salt solution (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES, pH 7.4).



Dye Loading:

- Prepare a loading buffer containing a calcium-sensitive fluorescent dye (e.g., 2-5 μM Fura-2 AM or Fluo-4 AM) and a mild detergent like Pluronic F-127 (0.02%) in the buffered salt solution.
- Incubate cells with the loading buffer for 30-60 minutes at 37°C in the dark.

Assay Procedure:

- Wash the cells twice with the buffered salt solution to remove extracellular dye. Add fresh buffer to each well.
- Place the plate in a fluorescence plate reader equipped with an automated injection system.
- Set the excitation and emission wavelengths appropriate for the chosen dye (e.g., Ex/Em ~485/520 nm for Fluo-4).
- Record a baseline fluorescence reading for 15-30 seconds.
- Inject the agonist (e.g., ATP, ATPγS) at various concentrations and immediately begin recording fluorescence changes for 2-5 minutes.
- Inject a positive control (e.g., ionomycin) at the end of the run to determine the maximum fluorescence signal.

Data Analysis:

- Calculate the change in fluorescence (ΔF) over baseline (F0). Data are often expressed as $\Delta F/F0$ or as a percentage of the maximal response.
- Plot the peak response against the logarithm of the agonist concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.

Protocol: cAMP Accumulation Assay



This protocol measures the production of cAMP via the Gs pathway using a competitive immunoassay.

· Cell Stimulation:

- Plate cells (e.g., HEK-293 or CHO-K1 transfected with P2Y11) in 24- or 48-well plates.
- Pre-incubate the cells for 15-30 minutes in a stimulation buffer (e.g., serum-free media)
 containing a phosphodiesterase (PDE) inhibitor (e.g., 100 μM IBMX or 10 μM Rolipram) to prevent cAMP degradation.
- Add agonists at desired concentrations and incubate for 10-20 minutes at 37°C.

Cell Lysis:

 Aspirate the medium and lyse the cells using the lysis buffer provided with a commercial cAMP assay kit (e.g., from Cayman Chemical, R&D Systems, or PerkinElmer).

• cAMP Quantification:

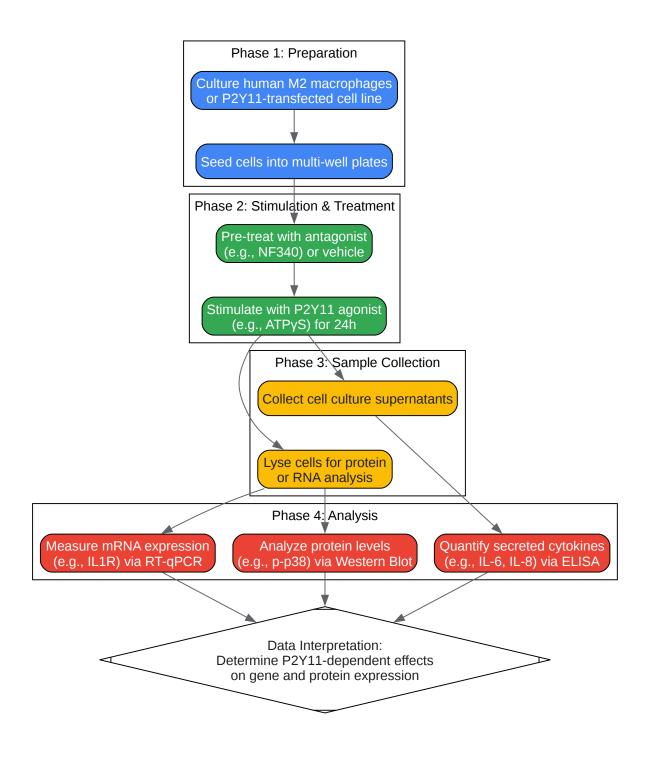
 Perform the cAMP measurement according to the manufacturer's instructions for the chosen ELISA or radioimmunoassay kit. This typically involves competitive binding between the sample cAMP and a labeled cAMP conjugate for a limited number of antibody binding sites.

Data Analysis:

- Generate a standard curve using the provided cAMP standards.
- Calculate the concentration of cAMP in each sample by interpolating from the standard curve.
- Normalize cAMP levels to protein concentration in each well.
- Plot the normalized cAMP concentration against the logarithm of the agonist concentration to determine the EC50.

Experimental Workflow Visualization





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Caption: Workflow for studying P2Y11-mediated cellular responses.



Conclusion and Future Directions

The P2Y11 receptor is a pleiotropic signaling molecule with a unique dual-coupling mechanism that enables it to exert complex control over cellular behavior, particularly within the immune system. Its roles in T-cell migration, macrophage polarization, and inflammation resolution highlight its potential as a therapeutic target for autoimmune diseases, inflammatory disorders, and sepsis.[11][13] However, significant challenges remain. The absence of a rodent ortholog complicates in vivo studies, and the development of highly specific agonists and antagonists is crucial for dissecting its precise functions and for therapeutic development.[1] Future research focusing on the structural basis of its dual signaling, the dynamics of its interactions with other receptors like P2Y1, and the creation of humanized animal models will be essential to fully unlock the therapeutic potential of targeting the P2Y11 receptor.

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